4-Dimethylaminomethyl-cyclohexylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Dimethylaminomethyl-cyclohexylamine is represented by the linear formula C9H20N2 . The InChI code for this compound is 1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . Its molecular weight is 156.27 .Scientific Research Applications
Chemical Reactions and Compounds
4-Dimethylaminomethyl-cyclohexylamine, as part of cyclohexylamine, is involved in various chemical reactions and compound formations. For example, cyclohexylamine reacts with certain carbaldehydes to form different products based on the aryl substituent involved, leading to compounds with potential applications in chemical synthesis and material science (Orrego Hernandez et al., 2015).
Synthesis Processes
It plays a role in the synthesis of other compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting its utility in producing novel chemical entities with potential applications in medicinal chemistry and material science (Kozhushkov et al., 2010).
Microbial Degradation and Biocatalysis
Cyclohexylamine oxidase, an enzyme associated with cyclohexylamine, plays a crucial role in microbial degradation processes. It serves as a potential biocatalyst for controlling pollution and for the deracemization of chiral amines, indicating its importance in environmental applications and green chemistry (Zhou et al., 2018).
Thermolysis in Superheated Steam
In the context of corrosion protection in steam-water cycles, cyclohexylamine demonstrates significant potential. Its thermolysis kinetics under varying temperatures and pressures can provide insights for its application in industrial settings, particularly in energy and utility sectors (Moed et al., 2015).
Receptor Binding and Drug Development
Cyclohexylamine derivatives show potential in drug development, particularly in targeting the D4 dopamine receptor. This suggests its application in the development of novel pharmaceuticals for neurological and psychological conditions (Macchia et al., 2003).
Hydrodenitrogenation Studies
Studies on cyclohexylamines in hydrodenitrogenation provide insights into the mechanisms of amino group elimination from these compounds. This has implications for chemical engineering and catalysis, particularly in refining and petrochemical processes (Rota et al., 2001).
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular components, influencing their function .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
It is plausible that the compound could influence various pathways, depending on its targets and mode of action .
Pharmacokinetics
Therefore, it is difficult to outline its impact on bioavailability .
Result of Action
It is known that similar compounds can have various effects, such as altering cellular processes or inducing toxicity .
Action Environment
The action, efficacy, and stability of 4-Dimethylaminomethyl-cyclohexylamine can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present .
properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWFZJIINVRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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